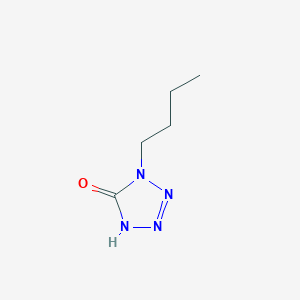
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- is a nitrogen-rich heterocyclic compound. It is part of the tetrazole family, which is known for its diverse applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a butyl group attached to the nitrogen at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- typically involves the cycloaddition reaction of nitriles and azides. Sodium azide is often used as the azide source, and the reaction is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction can be catalyzed by various metal salts to improve yield and selectivity.
Industrial Production Methods
Industrial production of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to amines or other reduced forms.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Mecanismo De Acción
The mechanism of action of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- involves its interaction with various molecular targets. The compound’s nitrogen-rich structure allows it to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-1H-tetrazol-5-amine: Similar structure but with an amine group instead of a ketone.
1-Ethyl-2H-tetrazol-5-one: Similar structure but with an ethyl group instead of a butyl group.
(5Z)-5-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8(5H)-quinolinone: Contains a tetrazole ring but with different substituents and additional ring structures .
Uniqueness
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group enhances its lipophilicity, making it more soluble in organic solvents and potentially improving its ability to penetrate biological membranes compared to its analogs.
Propiedades
Número CAS |
56413-18-4 |
|---|---|
Fórmula molecular |
C5H10N4O |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
4-butyl-1H-tetrazol-5-one |
InChI |
InChI=1S/C5H10N4O/c1-2-3-4-9-5(10)6-7-8-9/h2-4H2,1H3,(H,6,8,10) |
Clave InChI |
NBVWGXYHHOOUAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)NN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


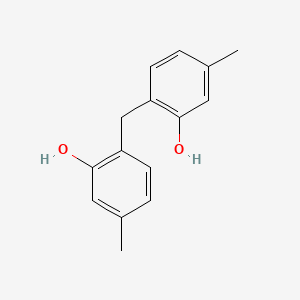

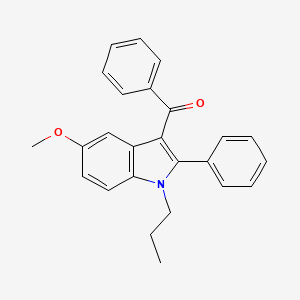
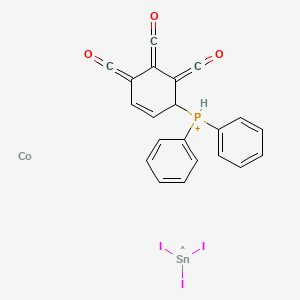

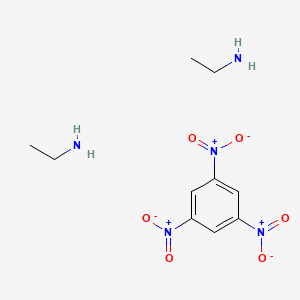
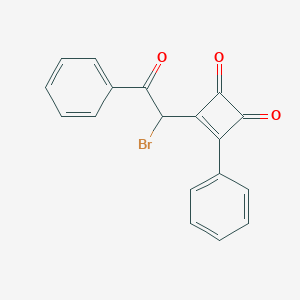
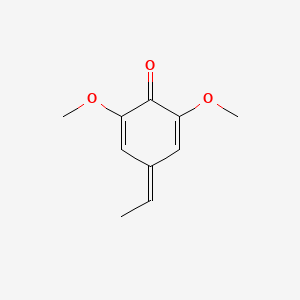
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
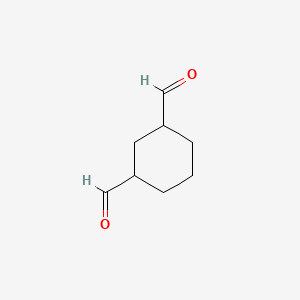
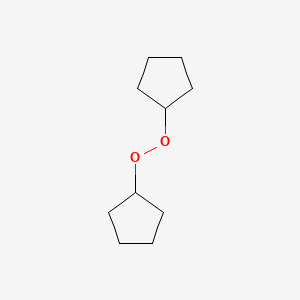


![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
